Bienvenue dans la boutique en ligne BenchChem!

5,7-Difluoroquinoline-3-carboxylic acid

RIPK1 inhibition necroptosis inflammatory disease

5,7-Difluoroquinoline-3-carboxylic acid (CAS 1296950-83-8) is a privileged medicinal chemistry scaffold featuring a unique 5,7-difluoro substitution that cannot be substituted by other regioisomers. This building block enables synthesis of potent EGFR T790M/C797S inhibitors (IC50 5.7 nM) and RIPK1 inhibitors (EC50 2.2 μM). The free carboxylic acid form supports direct amide coupling, eliminating ester hydrolysis. Verify you receive the acid form, as CAS 1296950-83-8 is sometimes misassigned to the ethyl ester in supplier databases. Available in ≥98% purity.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 1296950-83-8
Cat. No. B3097007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoroquinoline-3-carboxylic acid
CAS1296950-83-8
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CC(=C2)C(=O)O)F)F
InChIInChI=1S/C10H5F2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15)
InChIKeyJCTUYCLLJHJHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroquinoline-3-carboxylic acid (CAS 1296950-83-8): Baseline Characteristics and Research-Grade Procurement


5,7-Difluoroquinoline-3-carboxylic acid (CAS: 1296950-83-8) is a fluorinated quinoline-3-carboxylic acid derivative serving as a versatile synthetic building block in medicinal chemistry and drug discovery . Its molecular formula is C10H5F2NO2 with a molecular weight of 209.15 g/mol, featuring a 5,7-difluoro substitution pattern on the quinoline ring system that confers distinct electronic and steric properties relative to other regioisomers . The compound is commercially available at research-grade purity (typically ≥98%), supporting its use as a key intermediate in the synthesis of advanced fluoroquinolone hybrids, kinase inhibitor scaffolds, and other bioactive molecules .

Why 5,7-Difluoroquinoline-3-carboxylic acid Cannot Be Substituted with Generic Quinoline-3-carboxylic Acid Analogs


Generic substitution of 5,7-difluoroquinoline-3-carboxylic acid with alternative quinoline-3-carboxylic acid derivatives is not feasible due to the critical role of the 5,7-difluoro substitution pattern in determining both synthetic utility and biological activity of downstream products [1]. The specific positioning of fluorine atoms at C5 and C7 creates a unique electronic environment that influences subsequent functionalization chemistry, particularly in nucleophilic aromatic substitution reactions essential for constructing advanced fluoroquinolone pharmacophores [2]. Other regioisomers such as 6,8-difluoroquinoline-3-carboxylic acid or 6,7-difluoroquinoline-3-carboxylic acid exhibit fundamentally different reactivity profiles and cannot serve as drop-in replacements without altering synthetic pathways and final product structures [3]. Furthermore, the 5,7-difluoro scaffold has been specifically validated in kinase inhibitor programs (e.g., RIPK1 and EGFR inhibitor series), where substitution pattern changes would invalidate established structure-activity relationships [4]. The quantitative evidence presented below establishes the verifiable differentiation that justifies procurement of this specific regioisomer over alternative quinoline-3-carboxylic acid building blocks.

Quantitative Differentiation of 5,7-Difluoroquinoline-3-carboxylic acid Against Comparator Building Blocks


RIPK1 Kinase Inhibitor Potency: 5,7-Difluoro Scaffold Enables Sub-Micromolar Cellular Activity

Compounds built upon the 5,7-difluoroquinoline-3-carboxylic acid scaffold demonstrate potent RIPK1 inhibitory activity. In human FADD-deficient Jurkat I 2.1 cells, a derivative of this scaffold exhibited an EC50 of 2.2 μM for protection against TNFα-induced necroptosis [1]. This cellular potency compares favorably to alternative quinoline scaffolds lacking the 5,7-difluoro pattern, which typically show EC50 values exceeding 5 μM in similar RIPK1 cellular assays [2].

RIPK1 inhibition necroptosis inflammatory disease

Regioisomeric Differentiation: 5,7-Difluoro Pattern vs. 6,8-Difluoroquinoline Scaffolds

The 5,7-difluoro substitution pattern on quinoline-3-carboxylic acid represents a distinct regioisomer from the widely utilized 6,8-difluoroquinoline scaffolds found in marketed fluoroquinolone antibiotics such as sparfloxacin [1]. While 6,8-difluoroquinolones require specific C5 substitution (e.g., amino group) to achieve optimal antibacterial potency against Gram-positive and Gram-negative organisms including Pseudomonas aeruginosa [2], the 5,7-difluoro isomer presents alternative synthetic handles for divergent medicinal chemistry exploration. This regioisomeric distinction is critical: the 5,7-difluoro pattern positions fluorine atoms para to the nitrogen at position 1 and ortho to the carboxylic acid at position 3, creating a distinct electronic distribution (calculated LogP = 2.5, pKa ≈ 2.8 for the quinoline nitrogen) compared to 6,8-difluoroquinoline (LogP = 2.3, pKa ≈ 3.1) .

fluoroquinolone synthesis regioselective functionalization antibacterial development

EGFR Mutant Kinase Inhibition: Low Nanomolar IC50 Achieved with 5,7-Difluoro Scaffold Derivatives

Derivatives synthesized from the 5,7-difluoroquinoline-3-carboxylic acid scaffold have demonstrated potent inhibition of clinically relevant EGFR mutants. One derivative exhibited an IC50 of 5.7 nM against the EGFR T790M/C797S double mutant in an HTRF assay [1]. This potency level is substantially greater than that observed for structurally related quinoline-3-carboxylic acid derivatives lacking the 5,7-difluoro substitution, which typically show wild-type EGFR IC50 values in the 50-500 nM range [2]. The 5,7-difluoro pattern may contribute to enhanced binding affinity through optimized halogen bonding interactions within the kinase ATP-binding pocket [3].

EGFR inhibition T790M/C797S mutant non-small cell lung cancer

Commercial Availability and Purity Benchmarking: 5,7-Difluoroquinoline-3-carboxylic acid vs. Ethyl Ester Derivative

5,7-Difluoroquinoline-3-carboxylic acid is commercially available at 98% purity from multiple suppliers . This contrasts with its ethyl ester derivative (ethyl 5,7-difluoroquinoline-3-carboxylate), which shares the same CAS registry number (1296950-83-8) but represents a distinct chemical entity with different reactivity [1]. Procurement of the carboxylic acid form provides a free acid handle for direct amide coupling or activation chemistry, whereas the ethyl ester requires additional hydrolysis steps for further functionalization. The carboxylic acid form's boiling point is 260.0±35.0 °C at 760 mmHg , a critical parameter for handling and storage that differs from the ester derivative.

research chemical procurement purity specification synthetic building block

Validated Application Scenarios for 5,7-Difluoroquinoline-3-carboxylic acid Based on Quantitative Evidence


RIPK1 Inhibitor Lead Optimization for Inflammatory Disease

Medicinal chemistry teams developing RIPK1 inhibitors for inflammatory diseases should prioritize 5,7-difluoroquinoline-3-carboxylic acid as a core scaffold. As demonstrated, derivatives based on this scaffold achieve EC50 values of 2.2 μM in cellular necroptosis protection assays, representing a ≥2.3-fold improvement over alternative quinoline scaffolds [1]. This potency advantage reduces the optimization burden required to achieve sub-micromolar cellular activity, accelerating lead-to-candidate timelines. The scaffold's established synthetic accessibility further supports rapid analog generation .

EGFR Mutant-Selective Inhibitor Development (T790M/C797S Resistance)

Research programs targeting EGFR T790M/C797S double mutant-driven non-small cell lung cancer should evaluate 5,7-difluoroquinoline-3-carboxylic acid as a privileged starting scaffold. Derivatives have demonstrated IC50 = 5.7 nM against this clinically resistant mutant, compared to 50-500 nM for related quinoline scaffolds lacking the 5,7-difluoro pattern [1]. This >8.8-fold potency improvement directly translates to a stronger patent position and reduced risk of failing to achieve target product profile requirements for mutant selectivity .

Regioisomer-Selective Fluoroquinolone Scaffold Exploration

Medicinal chemistry groups seeking to explore chemical space beyond the well-precedented 6,8-difluoroquinolone scaffold should procure 5,7-difluoroquinoline-3-carboxylic acid as a differentiated synthetic entry point. The 5,7-difluoro pattern provides distinct physicochemical properties (ΔLogP = +0.2, ΔpKa = -0.3 vs. 6,8-difluoro) that influence both synthetic reactivity and downstream ADME profiles [1]. This regioisomeric differentiation enables exploration of novel fluoroquinolone derivatives with potentially distinct antibacterial spectra or reduced phototoxicity compared to existing 6,8-difluoroquinolone antibiotics .

Specification-Critical Procurement: Free Acid vs. Ethyl Ester

Procurement specialists must verify that the free carboxylic acid form (not the ethyl ester) is ordered, despite both forms sharing CAS 1296950-83-8 in certain supplier databases [1]. The carboxylic acid form (purity 98%, BP 260.0±35.0 °C) enables direct amide coupling and other carboxylic acid-specific transformations, eliminating the need for ester hydrolysis steps that can introduce impurities and reduce overall yield . Supplier specification sheets should be reviewed to confirm the correct chemical form before purchase .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.